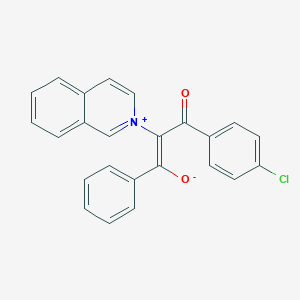
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and reduce the growth and proliferation of cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research related to 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate. One direction is to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate involves the reaction of 4-chlorobenzaldehyde, isoquinoline, and benzyltriphenylphosphonium chloride in the presence of a base and a palladium catalyst. The reaction yields the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C24H16ClNO2 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-2-isoquinolin-2-ium-2-yl-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H16ClNO2/c25-21-12-10-19(11-13-21)24(28)22(23(27)18-7-2-1-3-8-18)26-15-14-17-6-4-5-9-20(17)16-26/h1-16H |
Clave InChI |
RJQZZETUEWXOLB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)Cl)\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)Cl)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)Cl)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)





